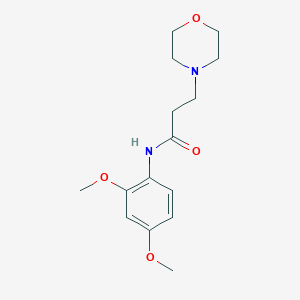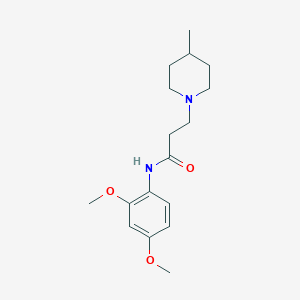![molecular formula C20H30N2OS B249071 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane, also known as MSB or MSB0010853, is a small molecule compound that has been developed for research purposes. It has been shown to have potential applications in the fields of neuroscience and oncology, as well as other areas of scientific research. In
Wissenschaftliche Forschungsanwendungen
1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 has been shown to have potential applications in the fields of neuroscience and oncology. In neuroscience, it has been found to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a key role in regulating neuronal signaling and synaptic plasticity. Studies have shown that 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 can enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
In oncology, 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been found to inhibit the growth and proliferation of cancer cells by targeting the PP2A enzyme, which is overexpressed in many types of cancer.
Wirkmechanismus
1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 works by inhibiting the PP2A enzyme, which is involved in the regulation of cellular signaling pathways. PP2A is a tumor suppressor that plays a critical role in the control of cell growth and division. 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 binds to the catalytic subunit of PP2A and prevents its activity, leading to the activation of downstream signaling pathways that promote neuronal plasticity or inhibit cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 are dependent on the specific cellular context and the concentration of the compound. In neurons, 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 has been shown to enhance synaptic plasticity and improve cognitive function. In cancer cells, 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 inhibits cell growth and induces apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 in different cellular contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 is its high potency and selectivity for the PP2A enzyme, which allows for precise modulation of cellular signaling pathways. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one limitation of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
The potential applications of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 in neuroscience and oncology make it an exciting target for future research. One future direction could be to explore the use of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 in combination with other drugs or therapies to enhance its therapeutic effects. Another direction could be to investigate the effects of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 on other cellular signaling pathways and its potential applications in other areas of scientific research. Overall, 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 has the potential to be a valuable tool for studying cellular signaling pathways and developing new therapies for neurological and oncological diseases.
Synthesemethoden
The synthesis of 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane0010853 involves several steps, starting with the reaction of 4-(Methylsulfanyl)benzyl chloride with piperidine to form 1-[4-(Methylsulfanyl)benzyl]-3-piperidine. This intermediate is then reacted with azepane to form the final product, 1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane. The synthesis method has been optimized to ensure high purity and yield of the final product.
Eigenschaften
Produktname |
1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane |
|---|---|
Molekularformel |
C20H30N2OS |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
azepan-1-yl-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H30N2OS/c1-24-19-10-8-17(9-11-19)15-21-12-6-7-18(16-21)20(23)22-13-4-2-3-5-14-22/h8-11,18H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
UJMGAFPUWWQSRS-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3 |
Kanonische SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)
![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)
![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)